molecular formula C15H21N3OS B1415937 6-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine CAS No. 1105188-63-3

6-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine

Cat. No. B1415937
CAS RN: 1105188-63-3
M. Wt: 291.4 g/mol
InChI Key: LCUUITMIXKVMLL-UHFFFAOYSA-N
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Description

6-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Crystal Structure Analysis

A study conducted by Franklin et al. (2011) detailed the crystal structure of a similar Mannich base, specifically 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione. This research highlights the structural details of such compounds, including the angles and conformations within the molecule, which could be relevant for understanding the physical and chemical properties of 6-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine (Franklin, Tamilvendan, Prabhu, & Balasubramanian, 2011).

Potential Anticancer Applications

Dave et al. (2012) synthesized a series of novel quinazoline derivatives containing the this compound moiety and tested them for in-vitro cytotoxic activity. This suggests potential applications of such derivatives in cancer research (Dave, Gopkumar, Arvind, & Sridevi, 2012).

Antimicrobial and Antiurease Activities

Bektaş et al. (2012) investigated the antimicrobial and antiurease activities of newly synthesized morpholine derivatives, which include structures similar to this compound. Their findings indicate potential for these compounds in developing antimicrobial and enzyme inhibition therapies (Bektaş, Ceylan, Demirbas, Alpay-Karaoglu, & Sökmen, 2012).

Synthesis and Structural Analysis

Research by Nowak et al. (2014) involved the synthesis of 6-(morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives, highlighting the synthetic pathways that could be relevant for the synthesis and structural analysis of related compounds like this compound (Nowak et al., 2014).

Synthesis of Other Benzothiazole Derivatives

Amnerkar, Bhongade, and Bhusari (2015) synthesized a series of benzothiazole derivatives, which might include similar structural motifs to this compound. Their research contributes to the understanding of the synthetic approaches and biological activities of such compounds (Amnerkar, Bhongade, & Bhusari, 2015).

properties

IUPAC Name

6-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3OS/c1-12-3-4-13-14(11-12)20-15(17-13)16-5-2-6-18-7-9-19-10-8-18/h3-4,11H,2,5-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUUITMIXKVMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NCCCN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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